1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one
Description
This compound features a piperazine core substituted at the 4-position with a 1,1-dioxidotetrahydrothiophene (sulfone) moiety and a propan-1-one chain terminating in a 4-methylindole group.
Properties
Molecular Formula |
C20H27N3O3S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-3-(4-methylindol-1-yl)propan-1-one |
InChI |
InChI=1S/C20H27N3O3S/c1-16-3-2-4-19-18(16)5-8-22(19)9-6-20(24)23-12-10-21(11-13-23)17-7-14-27(25,26)15-17/h2-5,8,17H,6-7,9-15H2,1H3 |
InChI Key |
XRGRRAOPYRVPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Piperazine Intermediate: Starting with a suitable piperazine derivative, the compound can be functionalized to introduce the tetrahydrothiophene sulfone group.
Indole Derivative Preparation: The indole moiety can be synthesized or obtained commercially and then functionalized to introduce the propanone linkage.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the indole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfone group or other reducible moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the piperazine or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target pathways.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in the body to modulate their activity.
Enzyme Inhibition: Inhibition of enzymes involved in key biological pathways.
Signal Transduction Modulation: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Structural Comparison
Table 1: Key Structural Features of Analogs
Key Observations :
- Sulfone vs. Halogenated Groups : The target’s sulfone group (1,1-dioxidotetrahydrothiophene) is unique among analogs, offering enhanced polarity compared to halogenated substituents (e.g., 4-fluorophenyl in , trifluoromethyl in ). This may improve solubility or receptor-binding specificity.
- Indole Derivatives : The 4-methylindole in the target contrasts with 5-fluoroindole in , where fluorination typically increases metabolic stability but may reduce lipophilicity.
- Chain Length: The propan-1-one chain (3 carbons) aligns with optimal CB1 receptor binding in indole-derived cannabinoids , though analogs with shorter chains (e.g., ethanone in ) show reduced activity.
Pharmacological and Binding Properties
Table 2: Receptor Affinity and Functional Activity
Key Findings :
- Indole Superiority : Indole derivatives (e.g., ) exhibit higher CB1 affinity and in vivo potency compared to pyrrole analogs, consistent with the target’s indole core .
- Sulfone Impact : While the target’s sulfone group is untested, similar sulfone-containing compounds show improved metabolic stability and CNS penetration due to reduced cytochrome P450 interactions .
Biological Activity
The compound 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one is a complex organic molecule featuring a piperazine moiety, a tetrahydrothiophene structure, and an indole derivative. This unique structure suggests potential for diverse biological activities, making it a candidate for various pharmaceutical applications. The presence of functional groups such as the dioxo substitution and the piperazine ring enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 361.5 g/mol. Its structural components include:
| Component | Description |
|---|---|
| Piperazine | A six-membered ring containing two nitrogen atoms, known for its pharmacological properties. |
| Tetrahydrothiophene | A sulfur-containing heterocycle that may contribute to the compound's biological activity. |
| Indole | A bicyclic structure that is prevalent in many biologically active compounds, often involved in neurotransmitter activity. |
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with piperazine and thiophene moieties have shown efficacy against bacterial strains.
- CNS Activity : The indole component may confer psychoactive properties, potentially influencing serotonin receptors.
- Anticancer Potential : Similar structures have been reported to inhibit tumor growth in various cell lines.
The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity, leading to therapeutic effects. For example, the piperazine moiety can interact with neurotransmitter receptors, while the tetrahydrothiophene could influence metabolic pathways.
Comparative Analysis with Related Compounds
Several compounds share structural features with 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Phenylsulfonyl)piperidine | Contains a piperidine ring; lacks thiophene | Antimicrobial |
| Tetrahydrothiophene derivatives | Similar thiophene structure; varied substituents | Anticancer |
| Piperazine-based compounds | Common piperazine scaffold; diverse substituents | CNS activity |
These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.
Antimicrobial Studies
Research has demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, studies involving tetrahydrothiophene derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.
CNS Activity Exploration
Investigations into the CNS effects of piperazine-containing compounds indicate potential for treating mood disorders. Binding assays reveal that such compounds can modulate serotonin and dopamine receptors, suggesting their utility in psychiatric applications.
Anticancer Efficacy
In vitro studies on related indole derivatives have reported inhibition of cancer cell proliferation through apoptosis induction. The unique combination of piperazine and indole structures may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
